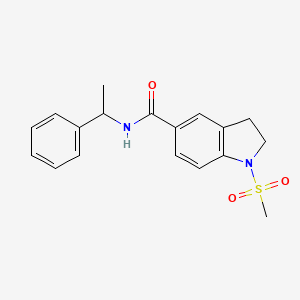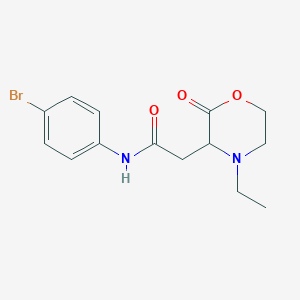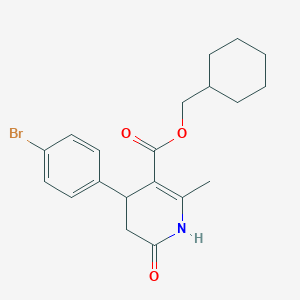
1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide
Descripción general
Descripción
1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide, also known as NSC 743380, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indolinecarboxamides and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 exerts its effects through various mechanisms of action. In cancer, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammation, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). In neurological disorders, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 has been shown to have various biochemical and physiological effects. In cancer, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurological disorders, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 reduces oxidative stress and inflammation, and has neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to using 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 in lab experiments. It has not been studied extensively in vivo, and its pharmacokinetics and pharmacodynamics are not well understood. Further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380. In cancer research, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 could be further studied for its potential as a chemotherapeutic agent. In inflammation research, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 could be studied for its potential as an anti-inflammatory agent in various inflammatory diseases. In neurological disorders, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 could be studied for its potential as a neuroprotective agent in various neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 in vivo, and to optimize its pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(methylsulfonyl)-N-(1-phenylethyl)-5-indolinecarboxamide 743380 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(1-phenylethyl)-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(14-6-4-3-5-7-14)19-18(21)16-8-9-17-15(12-16)10-11-20(17)24(2,22)23/h3-9,12-13H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOPDQUQTPRPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4837910.png)
![methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4837917.png)
![1-(1-adamantyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4837920.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4837936.png)
![5-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4837948.png)

![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B4837971.png)

![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)

![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)
![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)